An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
Foreword: Navigating the Unknowns in Drug Discovery
In the landscape of modern drug discovery, we often encounter novel chemical entities with limited to no pre-existing experimental data. The compound at the heart of this guide, 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, represents such a case. The absence of empirical data necessitates a predictive and systematic approach to characterization, a common scenario for medicinal chemists and drug development professionals. This guide, therefore, is structured not as a static data sheet, but as a dynamic roadmap. We will first leverage computational tools to establish a theoretical baseline for its key physicochemical properties. Subsequently, we will delve into the gold-standard experimental protocols required to empirically validate these predictions. This dual approach of in silico prediction followed by experimental verification embodies the principles of efficiency and scientific rigor that are paramount in our field. It is a practical guide for the researcher tasked with transforming a chemical structure on a screen into a well-characterized potential drug candidate.
Molecular Structure and In Silico Physicochemical Predictions
The journey into understanding the behavior of a novel compound begins with its structure. 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine is a heterocyclic compound featuring a pyridine ring linked to a substituted tetrahydropyran moiety. The interplay between the basic pyridine nitrogen and the non-polar aliphatic portion will govern its physicochemical profile.
Given the lack of experimental data, we turn to computational methods to generate initial predictions for key drug-like properties.[1][2] These predictions, while not a substitute for experimental validation, are invaluable for early-stage decision-making and hypothesis generation.
Table 1: Predicted Physicochemical Properties of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 191.28 g/mol | Influences diffusion, bioavailability, and formulation. |
| pKa | ~4.5 - 5.5 | Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding. The pyridine nitrogen is the primary basic center. |
| logP | ~2.0 - 2.5 | A measure of lipophilicity, which is critical for membrane permeability and absorption. A value in this range suggests good permeability. |
| Aqueous Solubility | Moderately Soluble | Affects dissolution rate and bioavailability. The basic nature suggests pH-dependent solubility. |
Note: These values are estimations derived from computational models and should be confirmed experimentally.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is arguably one of the most critical physicochemical parameters, as it dictates the charge state of a molecule at a given pH.[3] For 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine, the pyridine nitrogen is expected to be the primary basic center, and its pKa will determine the degree of protonation in different biological compartments, such as the stomach (low pH) and intestines (higher pH).
Causality Behind Experimental Choice: Why Potentiometric Titration?
While spectroscopic methods exist, potentiometric titration is the gold-standard for pKa determination due to its accuracy, simplicity, and direct measurement of pH changes upon addition of a titrant.[4][5][6] This method is particularly well-suited for compounds with a distinct acidic or basic center.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the steps for determining the pKa of 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine using potentiometric titration.[4][6]
Materials:
-
4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO2
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[4]
-
Acidification: Acidify the sample solution to approximately pH 2 with 0.1 M HCl.
-
Titration: Titrate the acidic solution with standardized 0.1 M NaOH. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[5][6]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): A Predictor of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[7] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.
Causality Behind Experimental Choice: The Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP and logD.[7][8][9] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution, providing a direct and unambiguous result.
Experimental Protocol: Shake-Flask Method for logD7.4 Determination
This protocol describes the determination of the distribution coefficient at pH 7.4 (logD7.4), which is physiologically relevant.[10][11]
Materials:
-
4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol and phosphate buffer by mixing them and allowing the phases to separate.
-
Sample Addition: Add a known amount of the test compound to a vial containing a defined volume of the pre-saturated n-octanol and phosphate buffer.
-
Equilibration: Shake the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]
Caption: Workflow for LogD determination using the shake-flask method.
Aqueous Solubility: A Prerequisite for Absorption
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids.[13][14] Therefore, aqueous solubility is a fundamental property that is assessed throughout the drug discovery process.[15][16]
Causality Behind Experimental Choice: Kinetic vs. Thermodynamic Solubility
In early discovery, a high-throughput kinetic solubility assay is often employed for rapid screening of many compounds.[12][14] This measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. For lead optimization and preclinical development, a thermodynamic solubility assay is preferred.[13][15] This measures the true equilibrium solubility of the solid compound in a buffer and is more representative of the in vivo situation.
Experimental Protocol: Thermodynamic Solubility Assay
This protocol details the shake-flask method for determining thermodynamic solubility.[12]
Materials:
-
Solid 4-(2-Ethyl-tetrahydro-pyran-4-yl)-pyridine
-
Phosphate buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator
-
Filtration device (e.g., 0.45 µm filter)
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS.
-
Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
Filtration: Filter the resulting suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
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